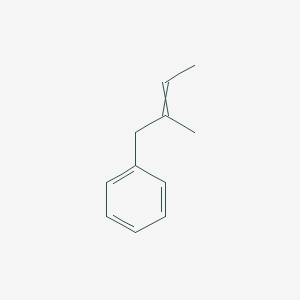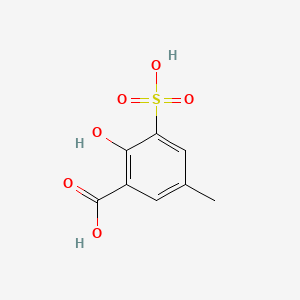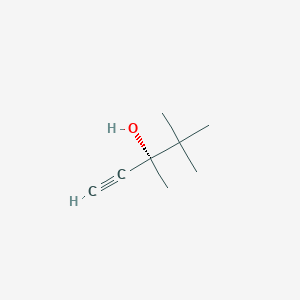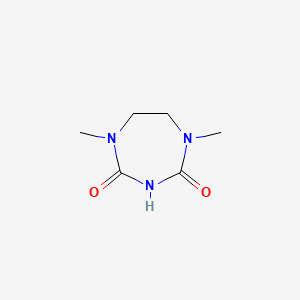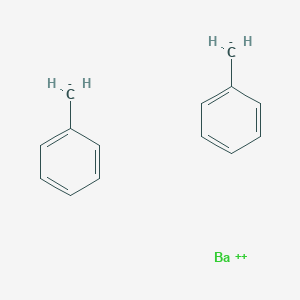
Barium, bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium, bis(phenylmethyl)- is an organobarium compound characterized by the presence of two phenylmethyl groups attached to a barium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(phenylmethyl)- typically involves the reaction of barium metal with benzyl chloride in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction can be represented as follows:
Ba+2C6H5CH2Cl→Ba(CH2C6H5)2+2NaCl
Industrial Production Methods
Industrial production of barium, bis(phenylmethyl)- may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Barium, bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and benzaldehyde.
Reduction: It can be reduced to form barium metal and toluene.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or other alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and benzaldehyde.
Reduction: Barium metal and toluene.
Substitution: Various substituted barium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Barium, bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organobarium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of barium, bis(phenylmethyl)- involves its interaction with various molecular targets. The phenylmethyl groups can interact with organic molecules, facilitating reactions such as substitution and addition. The barium atom can also coordinate with other atoms or molecules, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Barium, bis(phenylethyl)-: Similar structure but with ethyl groups instead of methyl groups.
Barium, bis(phenylpropyl)-: Similar structure but with propyl groups instead of methyl groups.
Uniqueness
Barium, bis(phenylmethyl)- is unique due to the specific electronic and steric effects imparted by the phenylmethyl groups. These effects influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
35815-14-6 |
|---|---|
Fórmula molecular |
C14H14Ba |
Peso molecular |
319.59 g/mol |
Nombre IUPAC |
barium(2+);methanidylbenzene |
InChI |
InChI=1S/2C7H7.Ba/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
Clave InChI |
PSUNIDLNGJVYKT-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


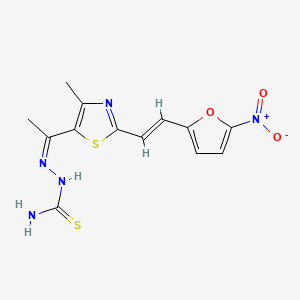
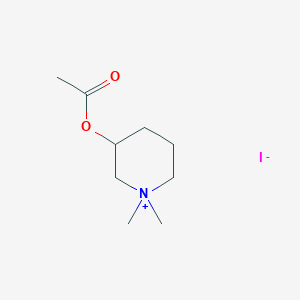
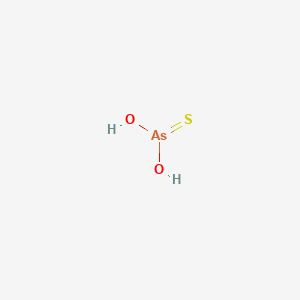
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
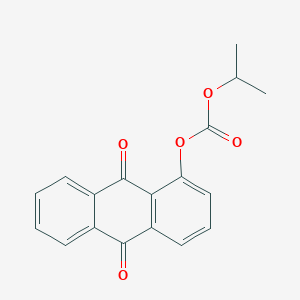
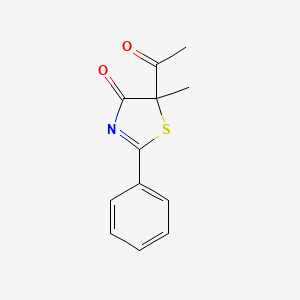
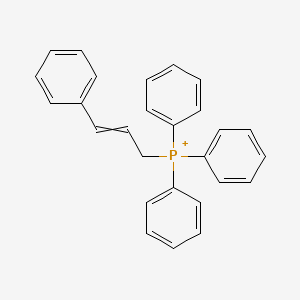
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
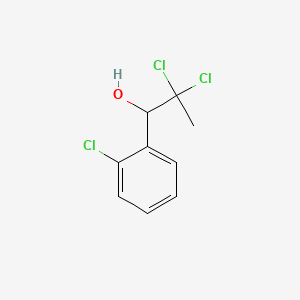
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
